

pan-KRAS-IN-13 vs MRTX1133 G12D inhibition

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Compound Focus: pan-KRAS-IN-13

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Profile of MRTX1133 (KRASG12D Inhibitor)

MRTX1133 is a potent and selective inhibitor that targets the KRASG12D mutant protein, a variant found in approximately 40% of pancreatic ductal adenocarcinomas (PDAC) [1]. It functions as a non-covalent, high-affinity binder to the GDP-bound state of the KRASG12D protein [1] [2].

Key Experimental Data and Findings:

Aspect	Details
Mechanism of Action	Non-covalent, selective inhibitor of the GDP-bound KRASG12D mutant protein [1] [2].
Preclinical Efficacy	Induces tumor regression in KRASG12D-mutated colon, lung, and pancreas cancer models [1].
Common Combinations	Afatinib (pan-ERBB inhibitor): Shows potent synergy, overcoming resistance [1]. Immunotherapy agents: Combined with CXCR1/2, LAG3, and 41BB targets to remodel the tumor microenvironment [3]. UBE2T/PGG: Nano co-delivery system overcomes metabolic resistance [2].
Resistance Mechanisms	Feedback upregulation of EGFR and HER2 [1]. KRASG12D-driven Pentose Phosphate Pathway (PPP) remodeling [2].

Aspect	Details
Key Experimental Models	Patient-derived organoids (PDOs), orthotopic PDAC mouse models, autochthonous iKPC mouse models [1] [3] [2].

A Look at the Pan-KRAS Inhibitor Landscape

While data on "**pan-KRAS-IN-13**" is unavailable, the field is actively developing broader-spectrum KRAS inhibitors. The table below summarizes two advanced pan-KRAS candidates for context.

Compound	Mechanism / Class	Developer	Development Stage (as of 2025)
Daraxonrasib (RMC-6236)	First-in-class, oral pan-RAS(ON) inhibitor; uses a "tri-complex" mechanism to bind mutant RAS and cyclophilin A [4].	Revolution Medicines	Late-stage clinical trials [4].
AMG 410	Oral, reversible pan-KRAS, dual-state (ON/OFF) inhibitor [5] [4].	Amgen	Disclosed preclinical candidate; clinical trial scheduled to start August 2025 [5] [4].

Key Experimental Protocols for KRAS Inhibitor Research

For researchers looking to validate findings in this field, here are summaries of key methodologies from the literature on MRTX1133.

1. In Vitro Synergy and Viability Assays [1]

- **Cell Culture:** Use KRASG12D-mutant PDAC cell lines or patient-derived organoids (PDOs).
- **Plating:** Plate cells in 384-well plates at a density of ~1,000 cells per well.

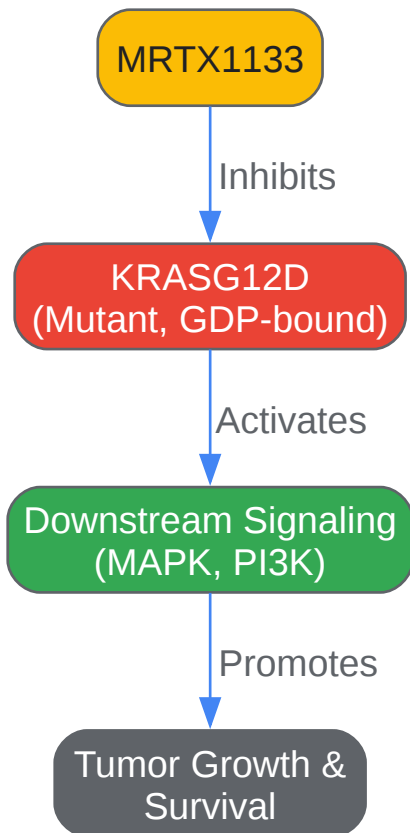
- **Drug Treatment:** Treat with serial dilutions of MRTX1133 and combination drugs (e.g., afatinib) using a digital dispenser. DMSO concentration should not exceed 1%.
- **Viability Readout:** After 72 hours, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).
- **Synergy Analysis:** Analyze data with software like **CombeneFit** to calculate synergy scores based on models such as Bliss, Loewe, and HSA (Highest Single Agent).

2. In Vivo Orthotopic PDAC Mouse Models [1]

- **Model Generation:** Orthotopically inject KRASG12D-mutant PDAC cells (e.g., SUIT2) or mouse KPC cells into the pancreas of immunocompromised (NSG) or immunocompetent (C57BL/6J) mice.
- **Treatment:** Once tumors are established (~200 mm³, measured via ultrasonography), randomize mice into treatment groups.
- **Dosing Regimen:** Administer drugs intraperitoneally. A typical regimen could be:
 - MRTX1133: 6 or 12 mg/kg
 - Afatinib: 5 mg/kg
 - Combination: Both drugs administered together
- **Endpoints:** Primary endpoints include tumor volume measurement over time and overall survival.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the core mechanisms of action and treatment-induced feedback loops based on the available research.



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MRTX1133 directly binds to and inhibits the mutant KRASG12D protein, blocking its downstream signaling pathways. Inhibition of KRASG12D can trigger feedback loops that reactivate survival signaling through other pathways, leading to drug resistance.

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